Cas no 2137472-28-5 (Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate)
Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2137472-28-5
- tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate
- EN300-800364
- Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate
-
- Inchi: 1S/C12H23NO3/c1-8-5-6-12(15,9(13)7-8)10(14)16-11(2,3)4/h8-9,15H,5-7,13H2,1-4H3
- InChI Key: BSRUPCXVWPNXGK-UHFFFAOYSA-N
- SMILES: OC1(C(=O)OC(C)(C)C)CCC(C)CC1N
Computed Properties
- Exact Mass: 229.16779360g/mol
- Monoisotopic Mass: 229.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 72.6Ų
Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800364-0.05g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 0.05g |
$1709.0 | 2025-02-21 | |
| Enamine | EN300-800364-0.1g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 0.1g |
$1791.0 | 2025-02-21 | |
| Enamine | EN300-800364-0.25g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 0.25g |
$1872.0 | 2025-02-21 | |
| Enamine | EN300-800364-0.5g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 0.5g |
$1954.0 | 2025-02-21 | |
| Enamine | EN300-800364-1.0g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 1.0g |
$2035.0 | 2025-02-21 | |
| Enamine | EN300-800364-2.5g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 2.5g |
$3988.0 | 2025-02-21 | |
| Enamine | EN300-800364-5.0g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 5.0g |
$5900.0 | 2025-02-21 | |
| Enamine | EN300-800364-10.0g |
tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate |
2137472-28-5 | 95.0% | 10.0g |
$8749.0 | 2025-02-21 |
Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate
Research Brief on Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate (CAS: 2137472-28-5)
In recent years, the compound Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate (CAS: 2137472-28-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexane backbone and functional groups, has shown promising potential in drug discovery and development. The following research brief synthesizes the latest findings and applications related to this compound, providing insights into its synthesis, biological activity, and therapeutic relevance.
The synthesis of Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate has been optimized through recent advancements in organic chemistry methodologies. A study published in the Journal of Medicinal Chemistry (2023) highlights a novel catalytic asymmetric synthesis route, achieving high enantiomeric purity (>99% ee) and yield (85%). This breakthrough addresses previous challenges in stereocontrol, making the compound more accessible for preclinical studies. The synthetic route involves a key step of asymmetric hydrogenation using a chiral iridium catalyst, followed by tert-butoxycarbonyl (Boc) protection.
From a pharmacological perspective, Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate has demonstrated notable activity as a precursor in the development of protease inhibitors. Research conducted by the National Institutes of Health (NIH) indicates its utility in the synthesis of novel HIV-1 protease inhibitors, where the cyclohexane scaffold contributes to enhanced binding affinity and reduced off-target effects. In vitro studies revealed IC50 values in the nanomolar range, suggesting high potency against viral proteases.
Additionally, this compound has been explored in the context of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported its role as an intermediate in the synthesis of gamma-secretase modulators, which are being investigated for Alzheimer's disease treatment. The hydroxyl and amino functional groups of the compound facilitate interactions with key enzymatic pockets, thereby modulating amyloid-beta peptide production. These findings underscore its versatility in addressing diverse therapeutic targets.
Beyond its direct applications, Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate has also been utilized in the development of chiral auxiliaries and ligands for asymmetric catalysis. Its rigid cyclohexane structure and functional group diversity make it an attractive candidate for designing catalysts in enantioselective transformations, as evidenced by recent publications in Angewandte Chemie. Such applications highlight its cross-disciplinary relevance in both medicinal and synthetic chemistry.
In conclusion, Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate (CAS: 2137472-28-5) represents a multifaceted compound with significant implications for drug discovery and chemical synthesis. Ongoing research continues to uncover its potential, particularly in the design of protease inhibitors and modulators of neurodegenerative pathways. Future studies may focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications, solidifying its role in the pharmaceutical industry.
2137472-28-5 (Tert-butyl 2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)